molecular formula C22H30N4O3 B11117888 4-cyclopentyl-3-(1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-3-(1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11117888
M. Wt: 398.5 g/mol
InChI Key: YMDRWBQOMAEXLZ-UHFFFAOYSA-N
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Description

4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazole ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazole ring, the piperidine ring, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:

    Cyclization reactions: to form the triazole ring.

    Nucleophilic substitution: reactions to introduce the piperidine ring.

    Acylation reactions: to attach the methoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Pharmacology: Research may focus on the compound’s interactions with biological targets, such as receptors or enzymes.

    Materials Science: The compound’s properties may be explored for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the exact nature of the interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE include other triazole derivatives and piperidine-containing compounds. Examples include:

    1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Piperidine derivatives: Compounds with piperidine rings and various functional groups.

Uniqueness

The uniqueness of 4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

4-cyclopentyl-5-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C22H30N4O3/c1-24-22(28)26(18-5-3-4-6-18)21(23-24)17-11-13-25(14-12-17)20(27)15-16-7-9-19(29-2)10-8-16/h7-10,17-18H,3-6,11-15H2,1-2H3

InChI Key

YMDRWBQOMAEXLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C4CCCC4

Origin of Product

United States

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